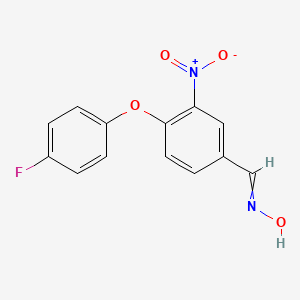
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a complex organic compound with a unique structure that combines elements of carbazole and tetrahydronaphthalene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions One common method starts with the alkylation of 9-ethylcarbazole with a suitable alkylating agent to introduce the 3-ylmethyl group This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form the tetrahydronaphthalene ring system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydronaphthalene ring or the carbazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and organic materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
- 9-ethyl-3-[(2-methyl-1-indolinyl)imino]methylcarbazole
Uniqueness
N-((9-Ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its combination of carbazole and tetrahydronaphthalene structures This dual structure imparts distinct chemical and physical properties, making it versatile for various applications
Propriétés
Formule moléculaire |
C25H26N2 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
N-[(9-ethylcarbazol-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C25H26N2/c1-2-27-24-13-6-5-11-21(24)22-16-18(14-15-25(22)27)17-26-23-12-7-9-19-8-3-4-10-20(19)23/h3-6,8,10-11,13-16,23,26H,2,7,9,12,17H2,1H3 |
Clé InChI |
PUQGENRBXGZWDZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)CNC3CCCC4=CC=CC=C34)C5=CC=CC=C51 |
Synonymes |
N-((9-ethyl-9H-carbazol-3-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-amine PJ-68 compound |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-DIMETHYL 1-CYCLOPROPYL-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B1223974.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide](/img/structure/B1223977.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B1223979.png)
![3-(phenylamino)-7-(prop-2-en-1-yl)-16-thia-2,4,5,7-tetraazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B1223980.png)
![N-[[3-(4-fluorophenyl)-1-phenyl-4-pyrazolyl]methyl]-1-phenylmethanamine](/img/structure/B1223982.png)
![2-Methylsulfonyl-4,6-diphenyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1223984.png)
![2-[3-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-(10-phenothiazinyl)ethanone](/img/structure/B1223986.png)



![N-[4-(4-methyl-2-thiazolyl)-2-phenyl-3-pyrazolyl]-3-(trifluoromethyl)benzamide](/img/structure/B1223994.png)
![1-(3,4-Dimethoxyphenyl)-3-[[2-(4-ethoxyphenyl)-1-oxoethyl]amino]thiourea](/img/structure/B1223996.png)
